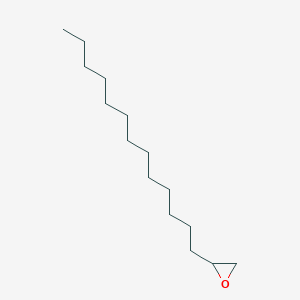

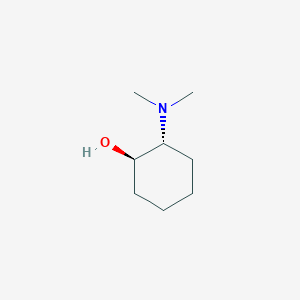

![molecular formula C17H16ClNO B091373 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 19054-67-2](/img/structure/B91373.png)

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

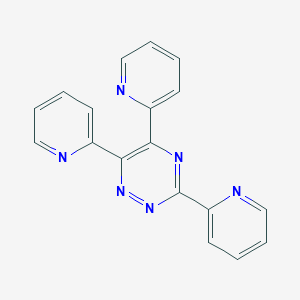

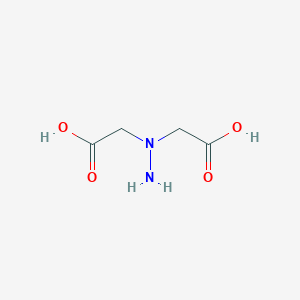

The compound of interest, 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, is a derivative of dibenzo[b,f]azepine, which is a bicyclic system consisting of two benzene rings fused to an azepine ring. This structure is significant in medicinal chemistry due to its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of dihydrobenzo[b]azepine derivatives has been explored using iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis. This method is efficient and environmentally friendly, providing good to excellent yields of functionalized dihydroquinolines and dihydrobenzo[b]azepines from accessible substrates . Additionally, the synthesis of 5H-dibenzo[b,f]azepine-5-carboxylic acid derivatives has been achieved by phosgenation of 5H-dibenzo[b,f]azepine, followed by subsequent reactions with hydrazine hydrate and various aromatic aldehydes, leading to the formation of [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amides .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f]azepine derivatives is characterized by the presence of a seven-membered azepine ring fused with two benzene rings. The introduction of various substituents, such as the 3-chloropropanoyl group, can significantly alter the chemical and physical properties of the molecule, as well as its biological activity .

Chemical Reactions Analysis

Dibenzo[b,f]azepine derivatives undergo various chemical reactions, including oxidation and cyclopropanation. For instance, the oxidation of N-substituted dibenz[b,f]azepines with m-chloroperbenzoic acid leads to the formation of 10,11-oxides, which exhibit different reactivities with nucleophiles and undergo acid-catalyzed reactions . The dichloromethylene transfer reaction has been used to introduce a cyclopropane ring into the dibenzo[b,f]azepine system, resulting in a range of derivatives with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine and related compounds are influenced by their molecular structure. The presence of the chloropropanoyl group is likely to affect the compound's lipophilicity, solubility, and reactivity. The characterization of these compounds typically involves techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry .

Applications De Recherche Scientifique

Neurology Research Chemicals and Analytical Standards

- Field : Neurology

- Application : “5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine” is listed under Neurology Research Chemicals and Analytical Standards . This suggests that it may be used as a reference standard in neurology research.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of its use in this context are not specified in the source .

Synthesis of Antidepressant Molecules

- Field : Medicinal Chemistry

- Application : The compound could potentially be involved in the synthesis of antidepressant molecules .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of its use in this context are not specified in the source .

Ring Expansion in Heterocyclic Compounds Synthesis

- Field : Organic Chemistry

- Application : The compound could potentially be involved in the synthesis of seven-membered heterocyclic compounds through ring expansion of five or six-membered compounds .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of its use in this context are not specified in the source .

Special Chemicals Provider

- Field : Chemical Industry

- Application : The compound is listed as a product by a provider of special chemicals , suggesting it may be used in various industrial applications.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of its use in this context are not specified in the source .

Reference Standards in Neurology Research

- Field : Neurology

- Application : “5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine” is available to purchase online as a reference standard from Neurology Research Chemicals and Analytical Standards . This suggests that it may be used as a reference standard in neurology research.

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of its use in this context are not specified in the source .

Propriétés

IUPAC Name |

3-chloro-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c18-12-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHZSZTVGIGNRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)